2-Benzyl-2-azabicyclo[2.2.1]heptan-3-one
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Overview
Description
2-Benzyl-2-azabicyclo[221]heptan-3-one is a bicyclic compound that features a nitrogen atom within its structure This compound is notable for its unique bicyclic framework, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2-Benzyl-2-azabicyclo[2.2.1]heptan-3-one involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the palladium-catalyzed approach mentioned above provides a scalable route that can be adapted for larger-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2-azabicyclo[2.2.1]heptan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (MCPBA) and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or epoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-Benzyl-2-azabicyclo[2.2.1]heptan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex bicyclic structures.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Benzyl-2-azabicyclo[2.2.1]heptan-3-one involves its interaction with various molecular targets. The bicyclic structure allows it to fit into specific binding sites of enzymes or receptors, potentially modulating their activity. The benzyl group can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]heptane: Lacks the benzyl group, resulting in different reactivity and applications.
2,7-Diazabicyclo[2.2.1]heptane: Contains an additional nitrogen atom, leading to distinct chemical properties and uses.
Uniqueness
2-Benzyl-2-azabicyclo[2.2.1]heptan-3-one is unique due to the presence of the benzyl group, which imparts enhanced reactivity and potential for functionalization. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
2-benzyl-2-azabicyclo[2.2.1]heptan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c15-13-11-6-7-12(8-11)14(13)9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNDBUGYKATODF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(=O)N2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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